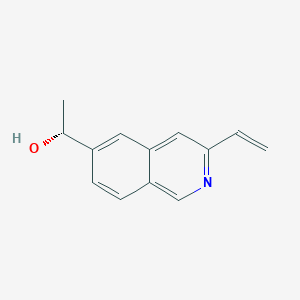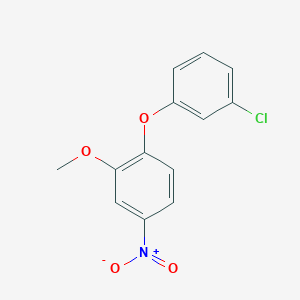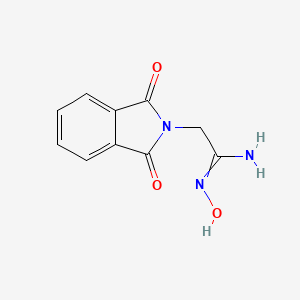
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. These compounds are imide derivatives of phthalic anhydrides and are widely used in various scientific research applications.
Preparation Methods
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide involves several steps. One common synthetic route includes the reaction of phthalic anhydride with ammonia to form phthalimide, which is then further reacted with hydroxylamine to produce the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
For example, in an oxidation reaction, the compound can be oxidized to form a corresponding N-oxide derivative. In a reduction reaction, it can be reduced to form an amine derivative. Substitution reactions may involve the replacement of the hydroxyl group with other functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent. In the industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
The compound’s molecular targets may include enzymes involved in key metabolic pathways, signaling proteins, and receptors. By modulating these targets, the compound can exert its therapeutic effects .
Comparison with Similar Compounds
2-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxyacetimidamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include other phthalimide derivatives, such as 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide and methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate .
These compounds share the phthalimide core structure but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-8(12-16)5-13-9(14)6-3-1-2-4-7(6)10(13)15/h1-4,16H,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXPXIOYUGOPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
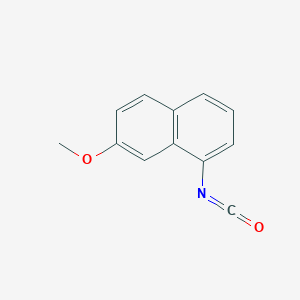
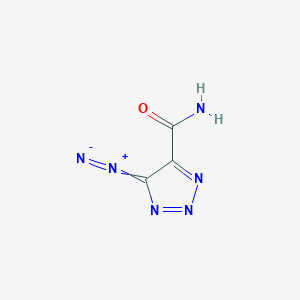
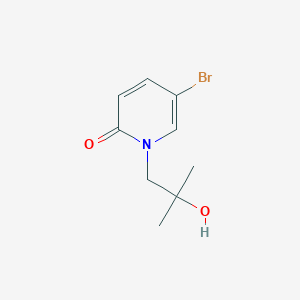
![(2R,4R)-1-(tert-butoxycarbonyl)-4-{[tert-butyl(dimethyl)silyl]oxy}-2-pyrrolidinecarboxylic acid](/img/structure/B8434084.png)
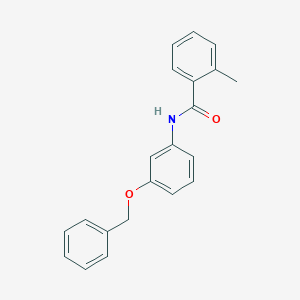
![7,7-dimethyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8434105.png)
![9-chloro-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine](/img/structure/B8434112.png)
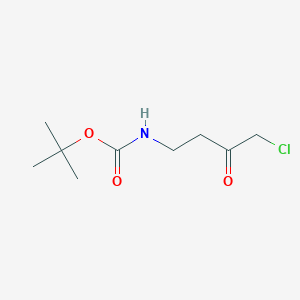
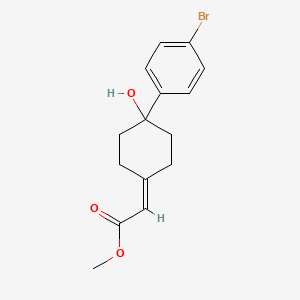
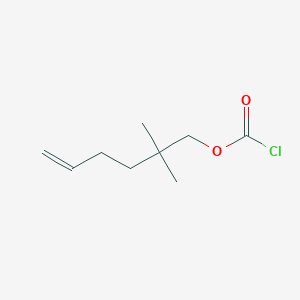
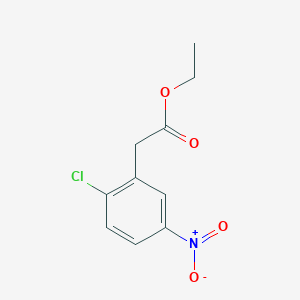
![3-(Bicyclo[2.2.1]hept-2-yloxy)-4-methoxybenzaldehyde](/img/structure/B8434145.png)
